3-Butoxy-2-hydroxypropyl acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

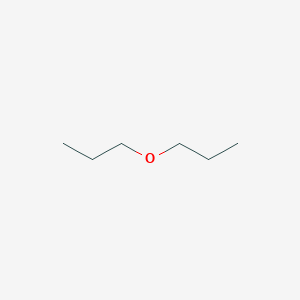

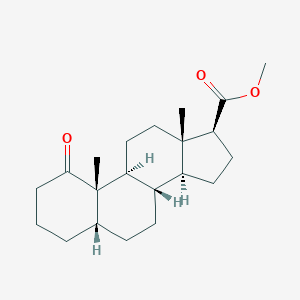

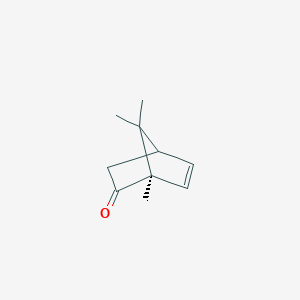

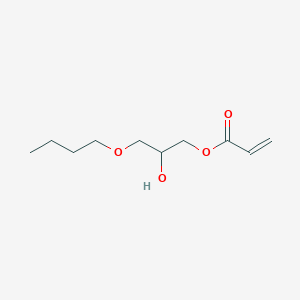

3-Butoxy-2-hydroxypropyl acrylate (BHPA) is a chemical compound that is widely used in the field of polymer chemistry. It is a clear, colorless liquid that is commonly used as a monomer in the synthesis of various polymers, such as polyacrylates, polyurethanes, and polyester resins. The unique chemical properties of BHPA make it an ideal candidate for a wide range of applications, including coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of 3-Butoxy-2-hydroxypropyl acrylate is largely dependent on its chemical structure, which contains both hydrophilic and hydrophobic groups. When used as a monomer in polymer synthesis, 3-Butoxy-2-hydroxypropyl acrylate undergoes radical polymerization, which results in the formation of a polymer chain. The hydrophilic and hydrophobic groups in the 3-Butoxy-2-hydroxypropyl acrylate monomer contribute to the overall properties of the resulting polymer, such as its solubility, adhesion, and mechanical strength.

Biochemical and Physiological Effects

As a chemical compound, 3-Butoxy-2-hydroxypropyl acrylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to 3-Butoxy-2-hydroxypropyl acrylate can cause skin irritation and sensitization, as well as respiratory irritation. Therefore, proper safety precautions should be taken when handling 3-Butoxy-2-hydroxypropyl acrylate in the laboratory.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Butoxy-2-hydroxypropyl acrylate in laboratory experiments is its versatility as a monomer in the synthesis of various polymers. 3-Butoxy-2-hydroxypropyl acrylate can be easily incorporated into a wide range of polymer systems, which makes it a valuable tool for researchers in the field of polymer chemistry. However, one limitation of using 3-Butoxy-2-hydroxypropyl acrylate is its potential for skin and respiratory irritation, which requires proper safety measures to be taken when handling the compound.

Zukünftige Richtungen

There are numerous future directions for research involving 3-Butoxy-2-hydroxypropyl acrylate. One potential area of study is the development of new waterborne coatings and adhesives based on 3-Butoxy-2-hydroxypropyl acrylate. Another area of research could involve the modification of 3-Butoxy-2-hydroxypropyl acrylate's chemical structure to improve its properties as a monomer in polymer synthesis. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 3-Butoxy-2-hydroxypropyl acrylate and to develop safer handling protocols for the compound.

Synthesemethoden

3-Butoxy-2-hydroxypropyl acrylate can be synthesized through a variety of methods, including esterification, transesterification, and direct acylation. The most common method for synthesizing 3-Butoxy-2-hydroxypropyl acrylate is the esterification of 3-butoxy-1,2-propanediol with acrylic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions.

Wissenschaftliche Forschungsanwendungen

3-Butoxy-2-hydroxypropyl acrylate has been extensively studied in the field of polymer chemistry, with numerous research studies focusing on its use as a monomer in the synthesis of various polymers. One notable application of 3-Butoxy-2-hydroxypropyl acrylate is in the development of waterborne coatings, which are increasingly being used in the automotive, aerospace, and construction industries due to their low VOC emissions and environmental sustainability.

Eigenschaften

CAS-Nummer |

13282-82-1 |

|---|---|

Produktname |

3-Butoxy-2-hydroxypropyl acrylate |

Molekularformel |

C10H18O4 |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

(3-butoxy-2-hydroxypropyl) prop-2-enoate |

InChI |

InChI=1S/C10H18O4/c1-3-5-6-13-7-9(11)8-14-10(12)4-2/h4,9,11H,2-3,5-8H2,1H3 |

InChI-Schlüssel |

AZNUOOZUBQUQJV-UHFFFAOYSA-N |

SMILES |

CCCCOCC(COC(=O)C=C)O |

Kanonische SMILES |

CCCCOCC(COC(=O)C=C)O |

Andere CAS-Nummern |

13282-82-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.